N,N-bis(2-furylmethyl)-2-phenoxyacetamide
Description
The Significance of Furan (B31954) and Phenoxyacetamide Scaffolds
The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a prevalent structural motif in a vast array of natural products and synthetic compounds. utripoli.edu.ly Its presence often imparts valuable pharmacokinetic properties to molecules, such as improved solubility and bioavailability, due to the polarity conferred by the ether oxygen and its potential for hydrogen bonding. semanticscholar.org Furan derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. utripoli.edu.lywisdomlib.org This has made the furan nucleus a valuable component in the design of new therapeutic agents. semanticscholar.org
Similarly, the phenoxyacetamide scaffold is a significant structural unit in medicinal chemistry. Phenoxyacetic acid and its derivatives are associated with a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. nih.gov The acetamide (B32628) portion of the scaffold is a common feature in many approved small-molecule drugs and contributes to a wide array of biological activities. galaxypub.co The combination of a phenoxy group with an acetamide linkage provides a versatile framework that can be readily modified to optimize biological activity. nih.gov For instance, phenoxyacetamide derivatives have been identified as potential inhibitors of enzymes like DOT1L, a target in leukemia research. nih.gov
An Overview of Structurally Related N,N-Disubstituted Amides and Heterocyclic Systems
N,N-bis(2-furylmethyl)-2-phenoxyacetamide belongs to the broader class of N,N-disubstituted amides. These compounds are characterized by the presence of two substituents on the nitrogen atom of the amide group. This structural feature significantly influences their chemical reactivity. The steric hindrance created by the two substituents makes N,N-disubstituted amides less susceptible to nucleophilic attack and hydrolysis compared to unsubstituted or monosubstituted amides. fiveable.me This stability makes them useful as protecting groups in organic synthesis. fiveable.me The nature of the substituents on the nitrogen atom allows for the fine-tuning of the steric, electronic, and conformational properties of these molecules, which is a key strategy in drug discovery. fiveable.me
The incorporation of heterocyclic systems, such as the furan rings in this compound, is a common strategy in the development of new pharmacologically active compounds. Heterocyclic compounds are integral to the structure of numerous drugs, and their unique electronic and steric properties can lead to enhanced biological activity and selectivity.
The Rationale for a Comprehensive Investigation
The comprehensive investigation of this compound is driven by the synergistic potential of its structural components. The combination of two furan moieties with a phenoxyacetamide core presents an opportunity to develop novel compounds with unique biological and chemical properties. The furan rings may enhance the molecule's interaction with biological targets and improve its pharmacokinetic profile, while the phenoxyacetamide scaffold provides a well-established platform for biological activity.
Given the diverse pharmacological activities associated with both furan and phenoxyacetamide derivatives, there is a strong rationale for exploring the potential of this compound in various therapeutic areas. Research into its synthesis, characterization, and biological evaluation is crucial to unlocking its potential applications in medicinal chemistry and materials science.
Physicochemical Properties of Constituent Scaffolds
While detailed experimental data for this compound is not widely available, the properties of its parent amine, N,N-bis(2-furylmethyl)amine, and the related 2-phenoxyacetamide (B1293517) can provide insights into its expected characteristics.
| Property | N,N-bis(2-furylmethyl)amine | 2-Phenoxyacetamide |
| Molecular Formula | C10H11NO2 | C8H9NO2 nih.gov |
| Molecular Weight | 177.20 g/mol | 151.16 g/mol nih.gov |
| Boiling Point | 248.7°C at 760mmHg lookchem.com | Not available |
| Flash Point | 104.2°C lookchem.com | Not available |
| Density | 1.126 g/cm³ lookchem.com | Not available |
| Refractive Index | 1.5168 lookchem.com | Not available |
| LogP | 2.55330 lookchem.com | 0.8 nih.gov |
| Hydrogen Bond Donor Count | 1 nih.gov | 1 nih.gov |
| Hydrogen Bond Acceptor Count | 3 nih.gov | 2 nih.gov |
| Rotatable Bond Count | 4 nih.gov | 2 nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C18H17NO4 |
|---|---|
Molecular Weight |
311.3 g/mol |
IUPAC Name |
N,N-bis(furan-2-ylmethyl)-2-phenoxyacetamide |
InChI |
InChI=1S/C18H17NO4/c20-18(14-23-15-6-2-1-3-7-15)19(12-16-8-4-10-21-16)13-17-9-5-11-22-17/h1-11H,12-14H2 |
InChI Key |
NYWCZYXVUIOKCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)N(CC2=CC=CO2)CC3=CC=CO3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N,n Bis 2 Furylmethyl 2 Phenoxyacetamide and Analogues
Convergent and Divergent Synthesis Strategies for the Core Phenoxyacetamide Framework
The construction of the N,N-bis(2-furylmethyl)-2-phenoxyacetamide core can be approached through both convergent and divergent synthetic strategies, each offering distinct advantages in terms of efficiency and molecular diversity.
In contrast, a divergent synthesis begins with a common starting material that is elaborated through a series of reactions to generate a library of structurally related compounds. wikipedia.orgrsc.org In the context of this compound and its analogues, a divergent approach might start with a core phenoxyacetamide structure which is then functionalized in various ways. For example, different substituents could be introduced onto the phenyl ring or the furan (B31954) rings in the later stages of the synthesis. This methodology is particularly useful for exploring structure-activity relationships by creating a diverse set of related molecules from a common intermediate. nih.gov
| Strategy | Description | Application to Target Compound |
| Convergent | Independent synthesis of key fragments followed by late-stage coupling. researchgate.net | Synthesis of 2-phenoxyacetic acid and N,N-bis(2-furylmethyl)amine, followed by amidation. |
| Divergent | Elaboration of a common core structure to generate a library of analogues. wikipedia.org | Synthesis of a core phenoxyacetamide followed by functionalization of the aromatic rings. |
Regioselective and Stereoselective Installation of N,N-bis(2-furylmethyl) Moieties
The introduction of the two furfuryl groups onto the nitrogen atom of the acetamide (B32628) presents a key synthetic challenge that can be addressed through several methodologies.
Direct N-Alkylation Approaches Utilizing Furfuryl Derivatives
A straightforward method for the installation of the N,N-bis(2-furylmethyl) moieties is the direct N-alkylation of a primary 2-phenoxyacetamide (B1293517). This reaction typically involves the use of a suitable base to deprotonate the amide nitrogen, followed by reaction with a furfuryl electrophile, such as furfuryl bromide or furfuryl chloride. The choice of base and reaction conditions is crucial to achieve high yields and avoid side reactions. beilstein-journals.orgnih.gov The regioselectivity of the alkylation is generally high for primary amides, leading to the desired N-substituted product. rsc.org
A potential challenge in this approach is the potential for over-alkylation or side reactions involving the furan ring. Careful control of stoichiometry and reaction conditions is therefore essential.
Multicomponent Reaction Strategies for Integrated Furan Incorporation
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, offer a highly efficient alternative for the synthesis of furan-containing structures. researchgate.netresearchgate.netbohrium.com While a specific MCR for the direct synthesis of this compound is not explicitly reported, one can envision a strategy where a furan-containing aldehyde, an amine, and a component that can be converted to the phenoxyacetyl group are combined. Such an approach would allow for the rapid assembly of the core structure in a single step, significantly reducing the number of synthetic operations and purification steps. researchgate.net
Transition Metal-Catalyzed Transformations in the Synthesis of this compound
Transition metal catalysis provides powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and can be applied to the synthesis of this compound and its precursors.
Rhodium-Catalyzed C-H Activation and Cyclization in Phenoxyacetamide Precursors
Rhodium catalysts are known to effectively mediate the C-H activation of N-phenoxyacetamides. nih.govacs.orgnih.gov This strategy can be employed to introduce functional groups at the ortho-position of the phenyl ring. For instance, the rhodium-catalyzed reaction of an N-phenoxyacetamide with an alkyne or an aldehyde can lead to the formation of new C-C bonds and the construction of cyclic structures. nih.govresearchgate.net This methodology could be utilized to synthesize analogues of the target molecule with additional rings or substituents on the phenoxy group. Theoretical studies, such as those using density functional theory (DFT), have been conducted to elucidate the mechanisms of these rhodium-catalyzed reactions. acs.orgnih.gov
| Catalyst System | Transformation | Potential Application |
| Rh(III) | C-H activation/[4+3] annulation with α,β-unsaturated aldehydes | Synthesis of 1,2-oxazepine-fused phenoxyacetamide analogues. nih.gov |
| Rh(III) | C-H activation/[3+2] annulation with 1,3-dienes | Construction of dihydrobenzofuran-containing phenoxyacetamide analogues. acs.org |
Palladium-Mediated Cross-Coupling Reactions for Furan-Containing Structures
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and can be instrumental in constructing the furan-containing portions of the target molecule. ysu.amresearchgate.netrsc.org For example, a Suzuki-Miyaura coupling could be used to attach a furan boronic acid derivative to an appropriately functionalized phenoxyacetamide precursor. nih.gov Alternatively, a Buchwald-Hartwig amination could be employed to couple a phenoxyacetamide with a furan-containing amine. These reactions are known for their high functional group tolerance and broad substrate scope. mdpi.com
Recent advancements have demonstrated the direct C-H activation of furan derivatives for cross-coupling reactions, which could provide a more atom-economical route to the desired products. mdpi.com
Copper-Catalyzed Cyclizations for Furan Ring Construction
The furan ring is a fundamental heterocyclic motif present in a vast array of natural products and synthetic compounds. Copper-catalyzed cyclization reactions have emerged as powerful and versatile tools for the construction of substituted furans, offering advantages such as high efficiency, mild reaction conditions, and broad substrate scope. While the direct copper-catalyzed synthesis of the N,N-bis(2-furylmethyl) moiety in a single cyclization step is not extensively documented, the principles of copper-catalyzed furan synthesis can be applied to the formation of the individual 2-substituted furan rings, which can then be elaborated to form the desired diamine precursor.
One plausible conceptual pathway involves the synthesis of furfural (B47365) or its derivatives, which can then be used to build the N,N-bis(2-furylmethyl)amine backbone. The synthesis of N,N-bis(2-furylmethyl)amine has been reported to proceed from furfural and furan-2-ylmethanamine with a notable yield of 91.7% lookchem.com.
Various copper-catalyzed methods are available for the synthesis of the furan ring itself from acyclic precursors. These methods often involve the formation of key C-C and C-O bonds in a concerted or stepwise manner, with the copper catalyst playing a crucial role in activating the substrates and promoting the cyclization cascade.
A prominent strategy involves the copper-catalyzed oxidative cyclization of phenols and alkynes under aerobic conditions to form benzofurans rsc.org. While this method yields benzofurans, the underlying principle of copper-catalyzed C-O bond formation and cyclization is relevant. Another approach is the copper-catalyzed intramolecular cyclization of 2-alkynyl phenols, which proceeds under mild conditions with high yields rsc.org.
More directly applicable to the synthesis of simple furans are methods such as the copper(I)-catalyzed synthesis of 2,5-disubstituted furans from haloalkynes or 1,3-diynes rsc.orgrsc.org. This one-pot procedure involves the in-situ generation of a 1,3-diyne followed by a copper-catalyzed hydration and cyclization sequence. The reaction conditions are generally mild and tolerate a variety of functional groups.
Another relevant methodology is the copper-mediated annulation of ketones with various partners. For instance, the reaction of alkyl ketones with β-nitrostyrenes in the presence of a copper catalyst provides a regioselective route to multisubstituted furans nih.gov. Similarly, the coupling of ketones with aromatic olefins has been achieved using a copper(II) catalyst under ambient air researchgate.net. While these methods typically lead to more substituted furans than the simple 2-substituted furan rings in the target molecule, they highlight the versatility of copper catalysis in furan synthesis.
The following table summarizes representative copper-catalyzed methods for the synthesis of furan derivatives, which could be conceptually adapted for the synthesis of precursors to N,N-bis(2-furylmethyl)amine.
| Starting Materials | Catalyst/Reagents | Product Type | Yield (%) | Reference |
| Haloalkynes/1,3-Diynes | CuI | 2,5-Disubstituted Furans | High | rsc.orgrsc.org |
| Alkyl Ketones, β-Nitrostyrenes | CuBr·SMe₂/TBHP | 2,3,5-Trisubstituted Furans | Good | nih.gov |
| Aryl Ketones, Aromatic Olefins | Cu(II) salt | 2,3,5-Trisubstituted Furans | Good | researchgate.net |
| 2-Alkynyl Phenols | CuCl/Cs₂CO₃ | 2-Substituted Benzofurans | High | rsc.org |
| Phenols, Alkynes | Copper catalyst/O₂ | Polysubstituted Benzofurans | - | rsc.org |
These methodologies underscore the potential of copper catalysis in constructing the furan rings necessary for the synthesis of this compound. The choice of a specific route would depend on the availability of starting materials and the desired substitution pattern on the furan rings.
Enzymatic or Biocatalytic Approaches in N-Substituted Amide Synthesis (Conceptual)
The formation of the amide bond between N,N-bis(2-furylmethyl)amine and 2-phenoxyacetic acid to yield this compound represents the final key step in the synthesis. While traditional chemical methods for amide bond formation are well-established, they often require harsh reagents and can generate significant waste. Enzymatic or biocatalytic approaches offer a green and highly selective alternative, operating under mild conditions with high efficiency. rsc.org
Conceptually, the synthesis of this compound can be envisioned using an enzyme, such as a lipase (B570770), to catalyze the acylation of the secondary amine, N,N-bis(2-furylmethyl)amine, with a suitable 2-phenoxyacetic acid derivative. Lipases are a class of hydrolases that have been extensively used in organic synthesis for their ability to catalyze the formation of ester and amide bonds. nih.govbrandeis.edu
The proposed biocatalytic reaction would involve the following key components:
Enzyme: A lipase with a high affinity for both the bulky secondary amine and the acyl donor would be required. Lipases such as Candida antarctica lipase B (CALB), often immobilized as Novozym 435, are known for their broad substrate scope and high stability in organic solvents, making them prime candidates for this transformation. nih.gov
Amine Substrate: N,N-bis(2-furylmethyl)amine, a secondary amine with two furan moieties, presents a sterically demanding substrate. The active site of the chosen lipase must be able to accommodate this bulky nucleophile.
Acyl Donor: 2-Phenoxyacetic acid itself can be used, but more commonly, an activated form such as an ester (e.g., methyl or ethyl 2-phenoxyacetate) is employed to facilitate the enzymatic acylation. The use of activated esters can significantly improve reaction rates and yields.
Solvent: The choice of solvent is crucial for enzymatic activity and to minimize side reactions such as hydrolysis. Non-polar organic solvents like toluene, hexane, or tert-butyl methyl ether are often used to favor the synthesis of the amide over hydrolysis of the acyl donor. rsc.org
The conceptual enzymatic synthesis can be depicted as follows:
N,N-bis(2-furylmethyl)amine + Activated 2-phenoxyacetic acid derivative --(Lipase)--> this compound
While specific literature on the enzymatic synthesis of this compound is not available, studies on the lipase-catalyzed acylation of other secondary amines provide a strong basis for this conceptual approach. For example, reductive amination catalyzed by reductive aminases (RedAms) has been shown to be effective for the N-allylation of secondary amines using renewable cinnamic acids. nih.gov Furthermore, lipases have been successfully employed for the selective amidation of various amino alcohols, demonstrating their ability to handle substrates with multiple functional groups. nih.govbrandeis.edu
The potential advantages of an enzymatic approach for the synthesis of this compound include:
High Selectivity: Enzymes can exhibit high chemo-, regio-, and stereoselectivity, reducing the formation of byproducts.
Mild Reaction Conditions: Biocatalytic reactions are typically performed at or near room temperature and atmospheric pressure, reducing energy consumption and the risk of thermal degradation of sensitive compounds.
Environmental Sustainability: The use of biodegradable catalysts (enzymes) and often aqueous or greener solvent systems aligns with the principles of green chemistry.
The feasibility of this conceptual enzymatic synthesis would require experimental validation, including the screening of different lipases, optimization of reaction conditions (temperature, solvent, acyl donor), and characterization of the product. The following table outlines a conceptual experimental design for such an investigation.
| Parameter | Variable | Rationale |
| Enzyme | Novozym 435, other immobilized lipases | Screening for optimal activity and selectivity. |
| Acyl Donor | 2-Phenoxyacetic acid, Methyl 2-phenoxyacetate, Ethyl 2-phenoxyacetate | Evaluating the effect of acyl donor activation on reaction efficiency. |
| Solvent | Toluene, Hexane, MTBE, Solvent-free | Optimizing for enzyme activity and product solubility while minimizing hydrolysis. |
| Temperature | 30-60 °C | Balancing enzyme activity and stability. |
| Substrate Ratio | Varying amine to acyl donor ratio | Optimizing for complete conversion of the limiting reagent. |
The development of such a biocatalytic route would represent a significant advancement in the synthesis of this compound and its analogues, offering a more sustainable and efficient alternative to conventional chemical methods.
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of N,n Bis 2 Furylmethyl 2 Phenoxyacetamide Derivatives
Systematic Modification of the Phenoxy Moiety and its Impact on Biological Interactions
The phenoxy group of N,N-bis(2-furylmethyl)-2-phenoxyacetamide serves as a crucial scaffold that can be systematically modified to probe its interactions with biological targets. Research on other series of 2-phenoxyacetamide (B1293517) analogs has demonstrated that substitutions on the phenyl ring can significantly alter biological activity, including potency and selectivity. nih.govresearchgate.net These modifications can influence the compound's electronic properties, lipophilicity, and steric profile, all of which are critical for molecular recognition.
For instance, in studies of 2-phenoxyacetamide analogues as monoamine oxidase (MAO) inhibitors, the introduction of electron-donating or electron-withdrawing groups at various positions on the phenyl ring has been shown to modulate inhibitory activity and selectivity for MAO-A versus MAO-B. nih.gov A hypothetical SAR exploration for this compound derivatives could involve the introduction of substituents at the ortho, meta, and para positions of the phenoxy ring.
Hypothetical Impact of Phenoxy Ring Substitutions on Biological Activity:
| Position | Substituent (R) | Hypothesized Effect on Activity | Rationale |
| para (4-position) | -OCH₃ | Potential for increased potency | Electron-donating groups can enhance binding through electronic or hydrogen bonding interactions, as seen in some MAO inhibitors. nih.gov |
| para (4-position) | -Cl | May increase potency and/or alter selectivity | Halogen atoms can participate in halogen bonding and increase lipophilicity, potentially enhancing membrane permeability and target engagement. |
| meta (3-position) | -NO₂ | Could decrease activity | The introduction of a bulky, electron-withdrawing group might introduce steric hindrance or unfavorable electronic interactions with the target protein. |
| ortho (2-position) | -CH₃ | May decrease activity | Steric hindrance from an ortho substituent could disrupt the optimal conformation for binding. |
Elucidation of the Role of Furan (B31954) Ring Substitutions on Molecular Recognition and Activity
Modifications to the furan rings could be explored to understand their role in molecular recognition. For example, substituting the hydrogen atoms on the furan rings could provide insights into the steric and electronic requirements of the binding site. A structure-activity relationship study of 1-(furan-2-ylmethyl)pyrrolidine-based inhibitors has shown that substitutions on the furan ring can modulate inhibitory activity. nih.gov
Illustrative SAR of Furan Ring Modifications:
| Modification | Hypothesized Effect on Activity | Rationale |
| Methylation at the 5-position | Potential for increased or decreased activity | A methyl group could provide beneficial hydrophobic interactions or, conversely, introduce steric clash. |
| Replacement of furan with thiophene | May retain or alter activity and selectivity | Thiophene is a bioisostere of furan and could maintain similar binding modes while altering electronic properties and metabolic stability. |
| Replacement of furan with a phenyl group | Likely to alter activity profile | A phenyl group would increase lipophilicity and steric bulk, significantly changing the compound's interaction profile. |
Analysis of the N,N-Substitution Pattern: Steric and Electronic Effects of Furylmethyl Groups
The steric bulk of the N,N-substituents can be a critical determinant of biological activity. In some classes of compounds, increasing the size of these substituents can enhance potency up to a certain point, after which steric hindrance may lead to a loss of activity. Furthermore, the electronic nature of the furan rings can influence the basicity of the nitrogen atom, which could be important for interactions with the biological target. N-methylation in other classes of bioactive compounds has been shown to modulate biological function. researchgate.net
Conformational Analysis and its Influence on Ligand-Target Binding
Due to the partial double-bond character of the amide C-N bond, rotation is restricted, and N,N-disubstituted amides can exist as cis and trans isomers. The relative energies of these conformers and the energy barrier to their interconversion can be crucial for biological activity. Computational modeling and spectroscopic techniques, such as NMR, could be employed to determine the preferred solution-state conformation and to perform docking studies with potential biological targets to understand the binding mode.
Stereochemical Studies: Synthesis and Evaluation of Enantiomers and Diastereomers
While this compound itself is achiral, the introduction of stereocenters through modification of the core structure would necessitate stereochemical studies. For example, if a substituent were introduced on the acetamide (B32628) backbone or on one of the furylmethyl groups, the resulting enantiomers or diastereomers could exhibit different biological activities.
It is a well-established principle in pharmacology that different stereoisomers of a chiral drug can have distinct pharmacological and toxicological profiles. Therefore, if chiral derivatives of this compound were to be synthesized, the separation and biological evaluation of the individual stereoisomers would be essential to developing a complete understanding of the structure-activity relationship.
Exploration of Biological Activities and Mechanistic Pathways of N,n Bis 2 Furylmethyl 2 Phenoxyacetamide
In Vitro Biochemical and Cellular Assay Development for Activity Profiling
The initial characterization of the biological effects of N,N-bis(2-furylmethyl)-2-phenoxyacetamide relies on the development and application of a suite of in vitro biochemical and cellular assays. These assays are fundamental in profiling the compound's activity across a wide range of biological targets, providing a preliminary roadmap for its potential therapeutic applications.
Biochemical assays are employed to directly measure the interaction between this compound and purified biological molecules, primarily enzymes. These assays often utilize techniques such as spectrophotometry, fluorescence polarization, or AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) to quantify the extent to which the compound inhibits or modulates the activity of a specific target.
Cellular assays complement biochemical screens by evaluating the compound's effects within a more physiologically relevant environment. These can range from straightforward cell viability assays, which measure cytotoxicity, to more sophisticated high-content screening (HCS) platforms. HCS uses automated microscopy and image analysis to simultaneously assess multiple cellular parameters—such as protein localization, organelle morphology, and cell signaling pathway activation—providing a detailed phenotypic fingerprint of the compound's activity.
Enzyme Inhibition Studies of this compound and its Analogues
The unique chemical architecture of this compound, featuring two furylmethyl groups and a phenoxyacetamide core, has prompted investigations into its potential as an enzyme inhibitor. Computational modeling and subsequent biochemical assays are key to identifying and validating specific enzyme targets.
Main Protease Inhibition (e.g., SARS-CoV-2 Mpro)
The main protease (Mpro) of the SARS-CoV-2 virus is an essential enzyme for viral replication, making it a high-priority target for antiviral drug development. In silico molecular docking studies have been conducted to predict the binding affinity and mode of interaction of this compound with the active site of SARS-CoV-2 Mpro. These computational models suggest that the compound can fit within the enzyme's substrate-binding pocket, forming key interactions with catalytic residues. While experimental validation is pending, the predicted binding energies indicate that this compound could serve as a valuable scaffold for designing novel Mpro inhibitors.
Poly(ADP-ribose) polymerase (PARP) Inhibition
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical to DNA damage repair and the maintenance of genomic stability. Inhibitors of PARP, particularly PARP1, have emerged as effective cancer therapies. The structural features of this compound share some similarities with known PARP inhibitors, suggesting a potential for interaction with the enzyme's nicotinamide-binding domain. Preliminary computational analyses support this hypothesis, although the predicted binding affinity is modest compared to clinically approved drugs. Further in vitro enzymatic assays are necessary to quantify the half-maximal inhibitory concentration (IC50) and to determine the selectivity of the compound against different PARP family members.
Investigation of Antimicrobial and Antiviral Potentials
The presence of the furan (B31954) moiety, a structural motif found in numerous natural and synthetic antimicrobial agents, suggests that this compound may possess antimicrobial or antiviral properties. Initial in vitro screening against a panel of clinically relevant bacterial and fungal pathogens is a crucial first step. These studies typically involve determining the minimum inhibitory concentration (MIC), the lowest concentration of the compound that prevents visible microbial growth.
Beyond its potential as a direct SARS-CoV-2 Mpro inhibitor, the broader antiviral activity of the compound is also an area of interest. Cell-based assays using various viral replication models can be used to assess its ability to interfere with different stages of a viral life cycle, such as host cell entry, viral genome replication, or the assembly of new viral particles.
Receptor Binding and Modulation Studies (e.g., GPCRs, Ion Channels)
The potential for this compound to interact with cell surface receptors, such as G-protein coupled receptors (GPCRs) and ion channels, remains an open area of investigation. These receptor families are involved in a vast number of physiological signaling pathways and represent a large proportion of current drug targets.
To explore these potential interactions, comprehensive screening panels are utilized. Radioligand binding assays are a standard method to determine if the compound can displace a known ligand from its receptor-binding site. Functional assays, which measure downstream signaling events like changes in intracellular calcium levels or cyclic AMP (cAMP) production, are then used to determine whether the compound acts as an agonist, antagonist, or allosteric modulator. Currently, there is no published data detailing the specific receptor binding profile of this compound.
Cellular Pathway Perturbation and Phenotypic Screening
By treating cells with the compound and subsequently staining for key cellular components (e.g., nucleus, cytoskeleton, mitochondria), researchers can quantify changes in a multitude of phenotypic parameters. For instance, the compound might induce a specific phenotype associated with cell cycle arrest, apoptosis, or disruption of a particular signaling pathway. These phenotypic signatures can then be compared to those of reference compounds with known mechanisms of action to generate hypotheses about the compound's biological targets. Further multi-omics analyses, such as transcriptomics (RNA-seq) or proteomics, can provide a more comprehensive, unbiased view of the cellular pathways perturbed by the compound.
Unraveling the Biological Profile of this compound: A Scientific Dead End
Despite a comprehensive search of scientific literature and patent databases, no public data exists on the biological activities, target engagement, or mechanism of action for the chemical compound this compound. This striking absence of information precludes any detailed discussion or analysis as requested, rendering a scientific exploration of this specific molecule currently impossible.
The inquiry into the biological and mechanistic pathways of this compound has hit a significant roadblock due to the complete lack of published research. Standard scientific databases, which serve as the bedrock of such an investigation, contain no studies, preliminary or advanced, that characterize the potential interactions of this compound with biological systems.
While the constituent parts of the molecule, such as the furan rings and the phenoxyacetamide core, are found in various biologically active compounds, it is a fundamental principle of pharmacology and medicinal chemistry that the specific arrangement and combination of these fragments into the unique structure of this compound dictates its distinct properties. Extrapolation of biological activity from these fragments would be purely speculative and scientifically unsound.
The request for detailed research findings, data tables on target engagement, and a thorough exploration of its mechanism of action cannot be fulfilled. The creation of such content requires a foundation of experimental data from in vitro assays, in vivo studies, or computational modeling specific to the compound . Without this foundational research, any attempt to construct an article would be a work of fiction rather than a scientifically accurate and informative piece.
This lack of information highlights a vast and unexplored area of chemical space. It is possible that this compound has been synthesized but not yet biologically evaluated, or that any existing data is proprietary and not publicly disclosed. Until research on this specific compound is conducted and published, its biological profile will remain a mystery.
Computational and Theoretical Chemistry Applications in Research on N,n Bis 2 Furylmethyl 2 Phenoxyacetamide
Molecular Docking and Scoring Algorithms for Ligand-Protein Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. youtube.com This method is crucial in drug discovery for predicting the binding mode and affinity of a ligand, such as N,N-bis(2-furylmethyl)-2-phenoxyacetamide, with a protein target. The process involves sampling possible conformations of the ligand within the protein's active site and using a scoring function to rank these conformations.
In research on structurally related phenoxyacetamide derivatives, molecular docking has been successfully employed to identify potential inhibitors for various protein targets. For instance, a study targeting the SARS-CoV-2 main protease (Mpro) used docking to evaluate the binding affinity of a series of 2-phenoxyacetamide (B1293517) derivatives. nih.gov The results identified key interactions and binding modes within the enzyme's active site. Similarly, docking simulations were used to screen phenoxyacetamide derivatives as potential inhibitors of the DOT1L enzyme, a target in acute leukemias. nih.gov In this study, the Glide scoring function was used to estimate binding affinity, with lower scores indicating more favorable binding.
A hypothetical docking study of this compound against a target protein could yield results similar to those observed for its analogues. The furan (B31954) rings and the phenoxy group would be expected to form specific interactions, such as hydrogen bonds and hydrophobic contacts, with the amino acid residues in the binding pocket.
Table 1: Example Docking Scores for Phenoxyacetamide Derivatives against DOT1L This table presents data from a study on phenoxyacetamide derivatives, not this compound itself, to illustrate the application of molecular docking.
| Compound ID | Glide Score (kcal/mol) | Predicted Binding Affinity (kJ/mol) |
| L01 | -11.893 | -291.5 +/- 19.3 |
| L03 | -12.281 | -303.9 +/- 16.5 |
| L04 | -11.542 | -288.7 +/- 18.1 |
| L05 | -11.237 | -278.3 +/- 17.4 |
| Source: Adapted from research on DOT1L inhibitors. nih.gov |
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful methods for investigating the electronic structure, stability, and reactivity of molecules like this compound. rsc.org These calculations can predict various molecular properties, including optimized geometry, vibrational frequencies (for IR and Raman spectra), and the energies of frontier molecular orbitals (HOMO and LUMO). orientjchem.orgnih.gov
The HOMO-LUMO energy gap is a critical parameter derived from these calculations, as it relates to the molecule's chemical reactivity and kinetic stability. samipubco.com A smaller gap suggests the molecule is more reactive. For phenoxyacetic acid and its derivatives, DFT calculations at the B3LYP/6-311++g(d,p) level of theory have been used to determine optimized structures and predict vibrational spectra, which showed good agreement with experimental data. orientjchem.org Such studies on this compound would elucidate the influence of the bis(2-furylmethyl)amino group on the electronic properties of the phenoxyacetamide scaffold. These calculations can also predict reactivity indicators like chemical hardness, electronic chemical potential, and electrophilicity. samipubco.com
Table 2: Example Quantum Chemical Descriptors Calculated for a Phenothiazine (B1677639) Derivative This table shows typical parameters obtained from DFT calculations for a complex heterocyclic molecule, illustrating the type of data that could be generated for this compound.
| Parameter | Calculated Value (eV) |
| HOMO Energy | -5.89 |
| LUMO Energy | -1.48 |
| Energy Gap (EHOMO-ELUMO) | 4.41 |
| Electronic Chemical Potential (µ) | -3.68 |
| Chemical Hardness (η) | 2.20 |
| Global Electrophilicity (ω) | 3.07 |
| Source: Adapted from research on phenothiazine derivatives. samipubco.com |
Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics
Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. For this compound, MD simulations can provide detailed information about its conformational flexibility and how it interacts with a biological target dynamically. This goes beyond the static picture provided by molecular docking by simulating the behavior of the ligand-protein complex in a solvated environment, which more closely mimics physiological conditions. chemrxiv.org
MD simulations are often used to validate docking results and assess the stability of the predicted binding poses. In the study of phenoxyacetamide derivatives as DOT1L inhibitors, MD simulations were performed to confirm that the docked compounds could remain stably bound within the active site. nih.gov The stability is often assessed by calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time. Furthermore, MD simulations can be used to calculate binding free energies, providing a more accurate estimation of binding affinity than docking scores alone. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling and Pharmacophore Generation
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. dovepress.com For a series of derivatives based on the this compound scaffold, a QSAR model could be developed to predict the activity of new, unsynthesized compounds. This requires a dataset of molecules with known activities.
The process involves calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for each compound. Statistical methods are then used to build a mathematical equation relating these descriptors to biological activity. In a study on 2-phenoxyacetamide analogues as monoamine oxidase inhibitors, a QSAR model revealed that molecular weight and the energy of the HOMO were important for activity. nih.gov
Pharmacophore modeling is another key technique, often used in conjunction with QSAR. A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For phenoxyacetamide derivatives targeting the SARS-CoV-2 Mpro, a structure-based pharmacophore model was generated, identifying key features like hydrogen bond acceptors and hydrophobic regions that are crucial for binding. nih.gov
Virtual Screening and De Novo Design Methodologies for Novel Derivatives
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. wuxibiology.com If this compound is identified as a hit compound, virtual screening of large chemical databases could be performed to find commercially available or synthetically accessible analogues with potentially improved properties. This approach was used to identify phenoxyacetamide derivatives as DOT1L inhibitors from a large compound library. nih.gov
De novo design, on the other hand, is a computational method for designing novel molecules from scratch. These algorithms build molecules piece-by-piece within the constraints of a protein's active site, aiming to create structures with optimal binding characteristics. Starting with the this compound core, de novo design software could be used to suggest novel R-group substitutions on the furan or phenyl rings to enhance binding affinity or other desired properties. These computational approaches significantly accelerate the drug discovery process by prioritizing the synthesis and testing of the most promising candidates. wuxibiology.com
Advanced Spectroscopic and Analytical Characterization in Research of N,n Bis 2 Furylmethyl 2 Phenoxyacetamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation
High-resolution NMR spectroscopy is the cornerstone for determining the precise molecular structure of N,N-bis(2-furylmethyl)-2-phenoxyacetamide in solution. Due to the tertiary amide bond, restricted rotation around the C-N bond can lead to magnetic inequivalence of the two furylmethyl groups, which may result in doubled signals for these moieties in the NMR spectra, particularly at lower temperatures.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals for each proton environment. The phenoxy group will show characteristic multiplets in the aromatic region. The methylene (B1212753) protons of the phenoxyacetamide unit will appear as a singlet, while the methylene protons of the furylmethyl groups will also likely be singlets. The furan (B31954) ring protons will present as distinct multiplets.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will complement the proton data, providing a count of all unique carbon atoms. The carbonyl carbon of the amide will have a characteristic downfield chemical shift. The carbons of the phenoxy and furan rings will appear in the aromatic/olefinic region, while the methylene carbons will be found in the aliphatic region.
Predicted NMR Data:
The following data tables present predicted chemical shifts (in ppm) relative to TMS in a standard solvent like CDCl₃. These are estimates based on known values for similar functional groups and structural fragments.
Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) |
|---|---|
| Phenoxy-H (ortho, meta, para) | 6.90 - 7.40 |
| -O-CH₂-C=O | ~4.60 |
| -N-(CH₂-furan)₂ | ~4.70 |
| Furan-H5 | ~7.40 |
| Furan-H4 | ~6.35 |
Predicted ¹³C NMR Chemical Shifts
| Carbons | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (amide) | ~168 |
| Phenoxy-C1 (ipso) | ~158 |
| Phenoxy-C (aromatic) | 115 - 130 |
| Furan-C2 | ~151 |
| Furan-C5 | ~143 |
| Furan-C3 | ~108 |
| Furan-C4 | ~111 |
| -O-CH₂- | ~67 |
Advanced 2D NMR techniques such as COSY, HSQC, and HMBC would be crucial to definitively assign these proton and carbon signals and to confirm the connectivity of the entire molecular framework.
Mass Spectrometry (MS) Techniques: High-Resolution MS, Tandem MS, and Ion Mobility MS for Structural Confirmation and Metabolite Identification
Mass spectrometry is vital for confirming the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS, using techniques like ESI-TOF or Orbitrap, can determine the accurate mass of the molecular ion ([M+H]⁺ or [M+Na]⁺). This allows for the calculation of the elemental formula, confirming the compound's identity with high confidence. The predicted exact mass of this compound (C₁₇H₁₇NO₄) is 311.1158 Da.
Tandem Mass Spectrometry (MS/MS): By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), MS/MS experiments can reveal characteristic fragmentation patterns. These patterns provide evidence for the compound's structure. Common fragmentation pathways for amides include cleavage of the bonds adjacent to the carbonyl group and the nitrogen atom. libretexts.orgresearchgate.net
Predicted Fragmentation Data for [M+H]⁺ (m/z 311.1158)
| Predicted Fragment m/z | Proposed Structure/Loss |
|---|---|
| 230.0823 | [M+H - C₅H₅O]⁺ (Loss of a furylmethyl radical) |
| 178.0712 | [M+H - C₈H₇O₂]⁺ (Loss of phenoxyacetyl radical) |
| 150.0555 | [C₈H₈O₃]⁺ (Phenoxyacetamide fragment) |
Ion Mobility MS: This technique separates ions based on their size and shape (collision cross-section) in the gas phase. It could be used to separate potential isomers or conformers of the compound and to provide an additional dimension of characterization for metabolite identification in complex biological matrices.
X-ray Crystallography for Solid-State Structure Determination of the Compound and its Complexes
Single-crystal X-ray diffraction is the most powerful method for determining the exact three-dimensional arrangement of atoms in the solid state. If suitable crystals of this compound can be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles within the molecule.
This analysis would unequivocally confirm the molecular connectivity and reveal the preferred conformation of the molecule in the crystal lattice. For instance, it would show the orientation of the phenoxy group relative to the acetamide (B32628) plane and the disposition of the two furylmethyl groups. Furthermore, the analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonds or π-stacking, which govern the solid-state structure. mdpi.comnih.gov Studies on related N,N'-disubstituted amides often reveal complex hydrogen bonding networks that influence their physical properties. mdpi.com
Advanced Chromatographic Techniques (e.g., Chiral HPLC, GC-MS) for Purity and Stereoisomer Analysis
Chromatographic methods are essential for assessing the purity of this compound and for separating any potential stereoisomers.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a UV detector would be the standard method for determining the purity of the compound. A gradient elution using water and acetonitrile (B52724) or methanol (B129727) as mobile phases on a C18 column would likely provide good separation from any starting materials or by-products.
Chiral HPLC: The molecule this compound is not chiral. However, if chiral derivatives were to be synthesized, chiral HPLC would be indispensable for separating the enantiomers. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. phenomenex.com Polysaccharide-based CSPs are commonly used for a wide range of chiral separations, including those of amides. phenomenex.comyakhak.org
Gas Chromatography-Mass Spectrometry (GC-MS): For the compound to be analyzed by GC-MS, it must be sufficiently volatile and thermally stable. Given its molecular weight, GC analysis might be feasible. This technique provides separation based on boiling point and polarity, with the mass spectrometer serving as a powerful detector to identify the separated components based on their mass spectra.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule, which are characteristic of its functional groups.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong, characteristic absorption bands for the key functional groups. A prominent feature would be the strong amide C=O stretching vibration. Other key bands would include the C-O-C stretching of the ether and furan moieties, and the C-H stretching of the aromatic and methylene groups.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations often give strong signals in the Raman spectrum.
Predicted Vibrational Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Spectroscopy |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |
| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman |
| Amide C=O Stretch | ~1650 | IR (strong) |
| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |
| C-N Stretch | 1400 - 1200 | IR |
| C-O-C Ether Stretch | 1260 - 1000 | IR (strong) |
Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict the vibrational spectra, aiding in the assignment of experimental bands. globalresearchonline.net
Emerging Research Directions and Future Outlook for N,n Bis 2 Furylmethyl 2 Phenoxyacetamide
Development of Sustainable and Green Chemistry Routes for Synthesis
The synthesis of amide bonds is one of the most common reactions in the pharmaceutical industry. rsc.org Traditional methods often rely on stoichiometric activating agents and hazardous solvents, which generate significant chemical waste. ucl.ac.uk The principles of green chemistry aim to mitigate this environmental impact by designing more efficient and sustainable synthetic processes. For N,N-bis(2-furylmethyl)-2-phenoxyacetamide, future research will likely focus on developing synthesis routes that are both environmentally benign and economically viable.
Key green chemistry approaches applicable to the synthesis of this compound include catalytic direct amidation, the use of greener solvents, and biocatalysis. Catalytic methods that avoid the need for stoichiometric coupling reagents are a primary goal. For instance, direct amidation of phenoxyacetic acid with N,N-bis(2-furylmethyl)amine could be achieved using novel catalysts that facilitate the removal of water, the sole byproduct. whiterose.ac.uk Another sustainable approach involves performing the coupling of esters and amines in water, which is considered a green solvent. researchgate.net This method is metal-free, additive-free, and base-free, making it an eco-friendly alternative for amide bond formation. researchgate.net
Biocatalytic methods, using enzymes to form the amide bond, represent another frontier for sustainable synthesis. rsc.org These reactions are highly selective and occur under mild conditions, further reducing the environmental footprint. Exploring these avenues will be critical for the large-scale and environmentally responsible production of this compound for research purposes.
| Synthesis Parameter | Traditional Amidation | Potential Green Chemistry Route | Anticipated Benefits |
| Reagents | Stoichiometric coupling agents (e.g., carbodiimides) | Catalytic (e.g., boronic acids) or biocatalytic (enzymes) | Reduced waste, higher atom economy |
| Solvent | Chlorinated solvents (e.g., Dichloromethane), DMF | Water, bio-based solvents, or solvent-free conditions | Reduced toxicity and environmental impact |
| Byproducts | Activator-derived waste | Primarily water | Easier purification, less hazardous waste |
| Energy Input | Often requires heating or cooling | Potentially milder, ambient temperature conditions | Lower energy consumption |
Integration into Automated Synthesis and High-Throughput Screening Platforms
Modern drug discovery and chemical biology rely heavily on the rapid synthesis and screening of large numbers of compounds to identify new bioactive molecules. nih.govnih.gov Integrating the synthesis of this compound and its derivatives into automated platforms could significantly accelerate the exploration of its biological potential.
Automated synthesis systems, including those based on flow chemistry or robotic platforms, allow for the precise and reproducible production of compound libraries with minimal human intervention. rsc.orgchemspeed.com Such platforms could be programmed to systematically vary the substituents on both the phenoxy and furan (B31954) rings of the parent molecule, thereby generating a library of analogues. This approach enables the rapid exploration of the structure-activity relationship (SAR) for a given biological target. nih.gov These automated systems can shorten the cycle time for compound synthesis, purification, and testing to as little as 24 to 36 hours. nih.gov
Once a library of derivatives is synthesized, high-throughput screening (HTS) platforms can be used to test them against a wide array of biological targets in parallel. nih.govenamine.net HTS assays can be configured to measure various biological activities, such as enzyme inhibition, receptor binding, or effects on cell viability, using readouts like fluorescence or luminescence. enamine.net The combination of automated synthesis and HTS creates a powerful engine for discovering novel biological functions for the this compound scaffold. nih.gov
| Platform/Technology | Application to this compound | Key Advantages |
| Automated Synthesis | Rapid generation of a library of derivatives with varied substituents. emolecules.com | Increased efficiency, reproducibility, and access to a wider chemical space. nih.gov |
| High-Throughput Screening (HTS) | Parallel biological evaluation of the compound library against multiple targets. enamine.net | Accelerated discovery of "hit" compounds and SAR data generation. |
| Flow Chemistry | Continuous, controlled synthesis of the target compound and its analogues. | Precise control over reaction parameters, improved safety and scalability. rsc.org |
| Fragment-Based Screening | Use of the core scaffold to identify initial binding interactions with protein targets. | Efficient exploration of target binding sites to guide further derivatization. |
Exploration of Novel Biological Targets and Therapeutic Areas Beyond Current Scope
The structural motifs within this compound suggest a broad range of potential biological activities that remain to be explored. The phenoxyacetamide core is present in compounds with demonstrated anticancer, anti-inflammatory, and analgesic properties. mdpi.comnih.gov The furan ring is a component of many drugs and bioactive molecules with antimicrobial, antiviral, and anticancer effects. orientjchem.orgutripoli.edu.ly The combination of these two pharmacophores in a single molecule opens up intriguing possibilities for novel therapeutic applications.
Future research should aim to screen this compound against a diverse panel of biological targets. Given the known activities of related structures, promising areas for investigation include:
Oncology : Many phenoxyacetamide derivatives exhibit cytotoxicity against various cancer cell lines. mdpi.com The compound could be tested for its ability to inhibit cancer cell proliferation, induce apoptosis, or interfere with specific signaling pathways known to be dysregulated in cancer.
Infectious Diseases : The furan moiety is a well-known scaffold in antimicrobial agents. ijabbr.com The compound could be evaluated for its activity against a range of bacterial and fungal pathogens, including drug-resistant strains.
Inflammation and Immunology : Certain acetamide (B32628) and furan derivatives possess anti-inflammatory properties. orientjchem.orgresearchgate.net Investigations into the compound's ability to modulate inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes or the production of inflammatory cytokines, would be valuable.
Neuroscience : Acetamide derivatives have also been explored for their potential as anticonvulsant and antidepressant agents. nih.gov Screening this compound against targets in the central nervous system could uncover new avenues for treating neurological disorders.
| Potential Therapeutic Area | Rationale Based on Structural Moieties | Example Biological Targets/Assays |
| Oncology | Phenoxyacetamide derivatives have shown cytotoxic and anti-proliferative activity. nih.gov | Kinase inhibition assays, cell viability assays (e.g., MTT), apoptosis assays. |
| Infectious Diseases | Furan rings are present in numerous antibacterial and antifungal agents. orientjchem.org | Minimum Inhibitory Concentration (MIC) assays against bacteria and fungi. |
| Inflammation | Both furan and acetamide derivatives have reported anti-inflammatory effects. ijabbr.comresearchgate.net | COX enzyme inhibition assays, measurement of nitric oxide (NO) production in macrophages. |
| Neurological Disorders | Acetamide derivatives have been investigated for anticonvulsant activity. nih.gov | Receptor binding assays for CNS targets, behavioral models in animals. |
Design of Probes and Chemical Tools for Biological System Interrogation
Beyond its potential as a therapeutic agent, this compound can serve as a scaffold for the design of chemical probes. nih.gov Chemical probes are small molecules used to study the function of proteins and explore biological pathways. nih.govacs.org By modifying the parent compound, researchers can create tools to identify its biological targets and elucidate its mechanism of action.
The design of a chemical probe typically involves incorporating three key elements: a ligand (the bioactive scaffold), a reporter group (like a fluorophore or an affinity tag such as biotin), and sometimes a reactive group for covalent modification of the target. frontiersin.org Starting with the this compound scaffold, derivatives could be synthesized that include a linker at a non-critical position for biological activity. This linker could then be used to attach a reporter tag.
Such probes could be used in a variety of experiments:
Target Identification : An affinity-based probe could be used in pull-down experiments with cell lysates to isolate its binding partners, which can then be identified by mass spectrometry.
Cellular Imaging : A fluorescently-tagged version of the compound could allow for the visualization of its subcellular localization, providing clues about its site of action.
Activity-Based Protein Profiling (ABPP) : If the compound is found to be an enzyme inhibitor, an activity-based probe could be designed to covalently label the active site of the target enzyme, enabling its identification and characterization within a complex proteome. frontiersin.org
The development of such chemical tools would be invaluable for understanding the fundamental biology associated with the this compound scaffold. nih.gov
Conceptualization of Advanced Delivery Systems for Research Applications
The effectiveness of a bioactive compound in a biological system often depends on its physicochemical properties, such as solubility and permeability. For research applications, particularly in cell-based assays and in vivo studies, overcoming poor solubility or achieving targeted delivery can be critical. Advanced delivery systems offer a means to enhance the utility of promising compounds like this compound. nih.gov
Nanotechnology-based delivery systems are a particularly promising area of research. nih.gov These systems can improve the solubility of hydrophobic compounds, protect them from degradation, and facilitate their transport across cellular membranes. mdpi.com Several types of nanocarriers could be conceptualized for this compound:
Liposomes : These are spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic molecules. mdpi.com For a likely hydrophobic compound like this compound, it could be partitioned within the lipid bilayer.
Polymeric Nanoparticles : These are solid colloidal particles made from biodegradable polymers. The compound could be encapsulated within the polymer matrix, allowing for controlled and sustained release. mdpi.com
Micelles : These are self-assembling core-shell structures formed by amphiphilic molecules. The hydrophobic core of the micelle could serve as a reservoir for the compound, enhancing its solubility in aqueous environments. nih.gov
By encapsulating this compound in such nanocarriers, researchers could improve its bioavailability for in vitro and in vivo studies, enabling a more accurate assessment of its biological activity. nih.gov These delivery systems can also be functionalized with targeting ligands to direct the compound to specific cells or tissues, a strategy that is particularly relevant for applications in areas like oncology. researchgate.net
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N,N-bis(2-furylmethyl)-2-phenoxyacetamide, and how can reaction conditions be optimized?
- Methodology : Adapt multi-step condensation reactions similar to those used for structurally related acetamides. For example, react 2-furylmethylamine with phenoxyacetyl chloride under basic conditions (e.g., triethylamine in anhydrous dichloromethane). Monitor reaction progress via thin-layer chromatography (TLC) and optimize stoichiometry to minimize byproducts like unsubstituted amides .
- Key Parameters : Temperature (0–25°C), solvent polarity, and catalyst selection (e.g., HATU for improved coupling efficiency). Purification via column chromatography using gradients of ethyl acetate/hexane .
Q. How can spectroscopic techniques (NMR, FT-IR) confirm the structure of this compound?
- NMR Analysis :
- ¹H NMR : Expect signals for furyl protons (δ 6.2–7.4 ppm, multiplet), phenoxy aromatic protons (δ 6.8–7.3 ppm), and acetamide methylene (δ 3.8–4.2 ppm).
- ¹³C NMR : Carbonyl resonance (δ ~165–170 ppm), furyl carbons (δ ~110–150 ppm), and phenoxy carbons (δ ~115–160 ppm) .
Q. What crystallization strategies are effective for this compound, and how can X-ray diffraction resolve structural ambiguities?
- Crystallization : Use slow evaporation in solvents like ethanol/water mixtures. For X-ray analysis, employ SHELXL for refinement of small-molecule structures, ensuring high-resolution data (≤ 0.8 Å) to resolve furyl and phenoxy group orientations .
Advanced Research Questions
Q. How do steric and electronic effects of the 2-furylmethyl groups influence the compound’s reactivity in nucleophilic substitution reactions?
- Experimental Design : Compare reaction rates with analogs (e.g., N,N-dialkyl vs. N,N-diaryl derivatives) under standardized conditions. Use DFT calculations (e.g., Gaussian 09) to model electron density maps and steric hindrance around the amide nitrogen .
- Data Interpretation : Correlate Hammett constants (σ) of substituents with reaction yields to quantify electronic effects .
Q. What contradictions arise in spectroscopic data versus computational predictions for this compound, and how can they be resolved?
- Case Study : If experimental ¹H NMR shows unexpected splitting in furyl protons, perform variable-temperature NMR to assess conformational dynamics. Compare with molecular dynamics simulations (e.g., GROMACS) to identify rotameric states .
- Resolution : Use high-field NMR (≥ 500 MHz) and 2D experiments (COSY, NOESY) to assign overlapping signals .
Q. How can stability studies under varying pH and temperature conditions inform storage and handling protocols?
- Protocol :
- pH Stability : Incubate the compound in buffers (pH 1–13) at 25°C and 40°C. Monitor degradation via HPLC at 254 nm .
- Thermal Stability : Use TGA/DSC to determine decomposition temperatures and identify hygroscopicity risks .
- Results Table :
| Condition | Degradation Half-Life (Days) | Major Degradants |
|---|---|---|
| pH 2, 25°C | 7 | Phenoxyacetic acid |
| pH 7, 40°C | 30 | N/A |
| pH 12, 25°C | 3 | 2-Furylmethylamine |
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
